

High-Purity Isradipine-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isradipine-d6*

Cat. No.: *B12398388*

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This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical characterization of high-purity **Isradipine-d6**, a deuterated analog of the calcium channel blocker Isradipine. This document is intended for researchers, scientists, and drug development professionals utilizing **Isradipine-d6** as an internal standard in pharmacokinetic and metabolic studies.

Commercial Availability

High-purity **Isradipine-d6** is available from specialized chemical suppliers. While not as commonly stocked as its non-deuterated counterpart, it can be procured from vendors who specialize in isotopically labeled compounds. Two prominent commercial sources for **Isradipine-d6** have been identified:

- **MedChemExpress:** A supplier of research chemicals and bioactive compounds, MedChemExpress lists **Isradipine-d6** in their catalog, confirming its availability.^{[1][2]} Researchers can request a Certificate of Analysis for detailed purity and isotopic enrichment data.
- **TLC Pharmaceutical Standards:** This company specializes in the custom synthesis of complex organic compounds, including isotopically labeled standards. Their product listings include **Isradipine-d6** and Isradipine-d7 as related products to Isradipine impurities, indicating their capability for its synthesis.

It is recommended that researchers contact these suppliers directly to obtain the most current information on availability, pricing, and detailed technical specifications.

Quantitative Data Summary

For researchers requiring precise quantification, the purity and isotopic enrichment of **Isradipine-d6** are critical parameters. The following table summarizes the expected technical data for commercially available high-purity **Isradipine-d6**, based on typical specifications for deuterated standards from reputable suppliers.

Parameter	Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, LC-MS
Isotopic Purity	≥99% atom % D	Mass Spectrometry, NMR
Isotopic Enrichment	Deuterium incorporation at specific sites (typically on the isopropyl group)	NMR
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, Methanol	As per supplier data
Storage	-20°C for long-term storage	As per supplier data

Experimental Protocols

Synthesis of Isradipine-d6

While a detailed, step-by-step synthesis protocol for **Isradipine-d6** is not readily available in public literature, the general synthesis of the Isradipine molecule is well-established. The deuterated analog is typically prepared by incorporating a deuterated starting material in the final steps of the synthesis. A plausible synthetic route involves the Hantzsch pyridine synthesis.

General Synthetic Approach:

The synthesis of the dihydropyridine ring of Isradipine involves the condensation of three key components:

- An aldehyde (2-nitrobenzaldehyde or a derivative).
- A β -ketoester (ethyl acetoacetate).
- An enamine or an ammonia source.

To introduce the deuterium labels at the isopropyl group, a deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used to synthesize the corresponding deuterated β -ketoester.

Example Reaction Step (Illustrative):

Transesterification to introduce the deuterated isopropyl group:

Ethyl acetoacetate can be transesterified with isopropanol-d7 in the presence of a suitable catalyst to yield isopropyl-d6-acetoacetate. This deuterated intermediate would then be used in the Hantzsch reaction to assemble the final **Isradipine-d6** molecule.

Note: The precise reaction conditions, including catalysts, solvents, and purification methods, would be optimized by the commercial supplier to ensure high purity and isotopic enrichment.

Analytical Characterization

The identity and purity of **Isradipine-d6** are confirmed using a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating **Isradipine-d6** from any non-deuterated Isradipine and other impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of **Isradipine-d6** and to determine the degree of deuterium incorporation (isotopic enrichment).
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and the specific location of the deuterium atoms. The absence of signals in the ^1H NMR spectrum at the deuterated positions confirms successful labeling.

Visualizations

Experimental Workflow: Isradipine-d6 in a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for the use of **Isradipine-d6** as an internal standard in a pharmacokinetic study of Isradipine.

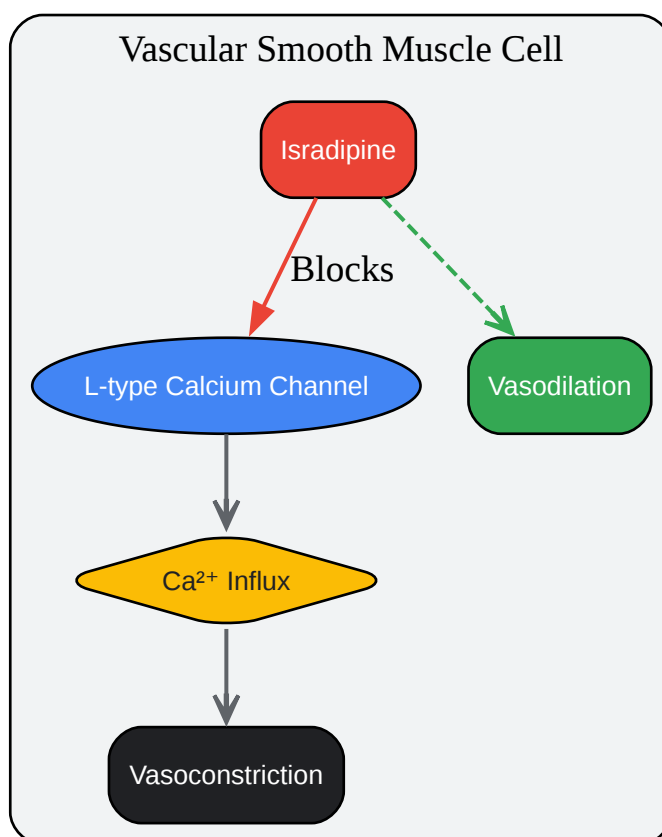


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Caption: Experimental workflow for a pharmacokinetic study using **Isradipine-d6**.

Signaling Pathway: Mechanism of Action of Isradipine

This diagram illustrates the signaling pathway through which Isradipine exerts its therapeutic effect as a calcium channel blocker.



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Caption: Simplified signaling pathway of Isradipine's action.

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References

- 1. medchemexpress.com [medchemexpress.com]
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